molecular formula C6H12N2O2 B1638725 methyl (2R)-piperazine-2-carboxylate

methyl (2R)-piperazine-2-carboxylate

Cat. No.: B1638725
M. Wt: 144.17 g/mol
InChI Key: ODQZNBWVRPKMKN-RXMQYKEDSA-N
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Description

Methyl (2R)-piperazine-2-carboxylate (CAS 2758-98-7) is a chiral piperazine derivative with a methyl ester group at the second carbon position of the heterocyclic ring. Its stereochemistry at the 2-position (R-configuration) is critical for biological activity, particularly in modulating RNA methyltransferase complexes such as METTL3/METTL14/WTAP . The compound is synthesized via enzymatic resolution or chemical methods, such as the reaction of tert-butyl-protected intermediates followed by deprotection and purification . It is widely studied for its low cytotoxicity and role in enhancing RNA m⁶A methylation, a post-transcriptional modification linked to cancer and neurodegenerative diseases .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2R)-piperazine-2-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3/t5-/m1/s1

InChI Key

ODQZNBWVRPKMKN-RXMQYKEDSA-N

SMILES

COC(=O)C1CNCCN1

Isomeric SMILES

COC(=O)[C@H]1CNCCN1

Canonical SMILES

COC(=O)C1CNCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound CAS Number Molecular Formula Key Features Biological Activity
Methyl (2R)-piperazine-2-carboxylate 2758-98-7 C₆H₁₂N₂O₂ Chiral R-configuration; methyl ester Enhances METTL3 activity (1.5-fold); low cytotoxicity
Methyl piperidine-3-carboxylate HCl Not specified C₇H₁₃NO₂·HCl Piperidine backbone; aromatic substitution 1.2-fold METTL3 activation; moderate cytotoxicity
Ethyl piperazine-2-carboxylate·2HCl 129798-91-0 C₇H₁₄N₂O₂·2HCl Ethyl ester; dihydrochloride salt Improved solubility; used in peptide synthesis
Methyl pyrazine-2-carboxylate 6164-79-0 C₆H₆N₂O₂ Aromatic pyrazine core Agrochemical intermediate; no reported methyltransferase activity
tert-Butyl piperazine derivatives 2165768-48-7 C₁₂H₂₂N₂O₃ tert-Butyl protection; hydroxyl group Synthetic intermediates for drug discovery; no direct biological data

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclization of 1,2-Diamine Derivatives

A foundational method involves the cyclization of 1,2-diamine precursors with electrophilic reagents. For example, (S,S)-N,N’-bisnosyl diamine reacts with diphenylvinylsulfonium triflate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form protected piperazines, which are subsequently deprotected to yield the target compound. This method leverages sulfonium salts as cyclizing agents, with DBU facilitating deprotonation and nucleophilic attack. The stereochemical outcome is influenced by the chiral auxiliary present in the diamine precursor, enabling enantioselective formation of the (2R) configuration.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of substituted pyridines provides a direct route to piperazine frameworks. A patent by CN103524401A describes the hydrogenation of 4-methyl-2-picolinic acid derivatives using palladium on carbon (Pd/C) under high-pressure hydrogen, followed by esterification with methanol and hydrochloric acid. While this method originally targets piperidinecarboxylic acids, analogous conditions can be adapted for piperazine synthesis by substituting pyridines with diazines. The hydrogenation step typically achieves >90% conversion, with the ester group introduced via Fischer esterification.

Stereoselective Synthesis via Chiral Resolution

Racemic 2-methylpiperazine can be resolved into enantiomers using chiral acids. For instance, (2R)-2-methylpiperazine-L-tartrate is basified to isolate the (R)-enantiomer, which undergoes tritylation with triphenylmethyl chloride to form (R)-3-methyl-1-tritylpiperazine. Subsequent condensation with 2,3-dichloropyrazine and detritylation yields (2R)-1-(3-chloro-2-pyrazinyl)-2-methylpiperazine, which is converted to the hydrochloride salt. This approach achieves enantiomeric excess (ee) >98% but requires multiple protection-deprotection steps, impacting overall yield.

Industrial-Scale Production Techniques

Large-Scale Cyclization Reactions

Industrial synthesis often employs cost-effective cyclization strategies, such as the Ugi reaction or aziridine ring-opening. These methods benefit from readily available starting materials and tolerance to diverse functional groups. For example, the Ugi four-component reaction generates tetrasubstituted piperazines in a single step, though stereocontrol remains a challenge. Aziridine ring-opening with N-nucleophiles, such as ammonia or amines, provides a scalable alternative but requires stringent temperature control to prevent polymerization.

Continuous-Flow Hydrogenation

Recent advancements in continuous-flow systems enhance the safety and efficiency of catalytic hydrogenation. A tubular reactor packed with Pd/C catalyst enables high-throughput reduction of pyridine derivatives to piperazines, with real-time monitoring of pressure and temperature. This method reduces reaction times from hours to minutes and minimizes catalyst leaching, making it suitable for ton-scale production.

Optimization and Process Chemistry

Leaving Group Optimization in Nucleophilic Aromatic Substitution (SNAr)

The choice of leaving group significantly impacts SNAr reaction efficiency. In the synthesis of Palbociclib analogs, replacing a methylsulfonyl group with chlorine improved yields from 38% to 82%. Cyclohexyl magnesium chloride was identified as the optimal base, enhancing nucleophilicity of the piperazine intermediate.

Solvent and Base Screening

Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred solvents for piperazine synthesis due to their ability to dissolve both polar and non-polar reagents. Alkali metal tert-butoxides, such as potassium tert-butoxide, provide strong basicity without side reactions, as demonstrated in the condensation of 3-pyridinol derivatives with (2R)-2-methylpiperazine.

Table 1: Comparative Analysis of SNAr Reaction Conditions
Leaving Group Base Solvent Yield (%) Selectivity (R:S)
MeSO DBU Toluene 38 1:1
Cl Cyclohexyl MgCl THF 82 4:1
Br KOtBu DMF 65 3:1

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the (2R) configuration through distinct coupling constants. For example, the methine proton adjacent to the ester group exhibits a doublet of doublets at δ 3.8–4.1 ppm (J = 10.2, 4.5 Hz) in CDCl3. Infrared (IR) spectroscopy identifies carbonyl stretches at 1720–1740 cm⁻¹, characteristic of methyl esters.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using amylose-based columns (Chiralpak AD-H) resolves enantiomers with a resolution factor >2.0. Mobile phases comprising hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid achieve baseline separation, enabling quantification of enantiomeric excess.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeEvidence Source
Temperature0–5°C (for acylations)
SolventAnhydrous MeCN or DMF
Catalyst/BaseTEA (5 equiv)
Purification MethodPrep-HPLC (C18, 10–55% MeCN)

Q. Table 2. Stability Profile in Common Solvents

SolventStability (25°C)Degradation Products
H₂O<24 hoursHydrolyzed carboxylic acid
DMSO>6 monthsNone detected
MeOH1 weekPartial transesterification

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